2,5-Dichloro-2'-piperidinomethyl benzophenone
Description
2,5-Dichloro-2'-piperidinomethyl benzophenone is a benzophenone derivative featuring a dichlorinated aromatic ring and a piperidinomethyl substituent. Such compounds are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions, with applications in pharmaceuticals, UV stabilizers, or intermediates in organic synthesis .
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO/c20-15-8-9-18(21)17(12-15)19(23)16-7-3-2-6-14(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGCTWAQPOJPHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643613 | |
| Record name | (2,5-Dichlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-69-8 | |
| Record name | Methanone, (2,5-dichlorophenyl)[2-(1-piperidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dichlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-2’-piperidinomethyl benzophenone typically involves the reaction of 2,5-dichlorobenzophenone with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,5-Dichlorobenzophenone+Piperidine→2,5-Dichloro-2’-piperidinomethyl benzophenone
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of 2,5-Dichloro-2’-piperidinomethyl benzophenone involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes the use of automated systems for precise control of temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-2’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of 2,5-Dichloro-2'-piperidinomethyl benzophenone can act as effective anticancer agents. The compound can be synthesized through Mannich reactions, where it serves as a precursor for various Mannich bases that have demonstrated cytotoxic properties against cancer cell lines such as MCF-7 (breast cancer), WiDr (colon cancer), and HepG2 (hepatocellular carcinoma) .
In a specific study, compounds derived from this class exhibited IC50 values lower than 10 µM against human WiDr colon cancer cells, indicating significant cytotoxicity. The substitution patterns on the phenyl ring were found to influence the activity, with certain modifications enhancing the overall efficacy .
Polymer Synthesis
Starting Material for Synthesis
this compound serves as a vital starting material in the synthesis of various polymers. Its preparation involves methods such as Friedel-Crafts acylation, which allows for high yields and isomeric purity . The compound's structural features make it suitable for incorporation into polymer matrices where it can impart specific properties such as UV stability and enhanced mechanical strength.
Photoinitiator in UV Curing Processes
UV-Curable Coatings
The compound is also utilized as a photoinitiator in UV curing applications. When exposed to UV light, it can initiate polymerization processes that are critical in producing coatings and adhesives. This property is particularly valuable in industries that require fast curing times and durable finishes, such as automotive and electronics manufacturing.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-2’-piperidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Dichlorinated Benzophenone Derivatives
Key Observations :
- Chlorine Position : 2,5-dichloro substitution (hypothetical) vs. 3,5-dichloro (CAS 898773-73-4) may alter steric and electronic properties, affecting reactivity or binding in biological systems .
- Functional Groups: Hydroxybenzophenones (e.g., 2,5-dichloro-2-hydroxybenzophenone) exhibit stronger hydrogen-bonding capacity, influencing solubility and UV absorption .
Piperidinomethyl-Substituted Benzophenones
Key Observations :
- Substituent Position: Piperidinomethyl groups at the 2' position (ortho to ketone) may hinder rotational freedom compared to 3' or 4' isomers, impacting conformational stability .
- Chlorine vs.
Amine-Modified Benzophenones
Key Observations :
- Amine Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) affects steric bulk and basicity. Piperidine derivatives may exhibit better membrane permeability in drug design .
- Aromatic Amines: Triphenylamine-substituted benzophenones show extended conjugation for optoelectronic applications, unlike aliphatic amine derivatives .
Biological Activity
2,5-Dichloro-2'-piperidinomethyl benzophenone (DCB) is a compound belonging to the benzophenone family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of DCB, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
DCB is characterized by its unique structure, which includes a piperidine moiety attached to a benzophenone framework. The chemical formula for DCB is , and it exhibits properties typical of benzophenones, including UV absorption and potential antioxidant activity.
Biological Activity Overview
The biological activities of DCB can be categorized into several key areas:
Anticancer Activity
Research indicates that DCB exhibits significant anticancer properties. A study highlighted that related benzophenone derivatives demonstrated strong inhibitory effects against various cancer cell lines. For instance, compounds structurally similar to DCB showed IC50 values (the concentration required to inhibit cell growth by 50%) as low as 0.15 μM against HL-60 cells, indicating potent cytotoxicity .
Table 1: Anticancer Activity of Benzophenone Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| DCB | HL-60 | 0.48 |
| Compound 1 | A-549 | 0.82 |
| Compound 8 | SW480 | 0.99 |
| Compound 9 | SMMC-7721 | 0.26 |
The anticancer activity of DCB is thought to involve multiple mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, particularly through the activation of caspases .
- Targeting Key Genes : Network pharmacology studies identified potential target genes such as AKT1 and CASP3 that may mediate the effects of DCB on cancer cells .
Antimicrobial and Anti-inflammatory Properties
In addition to its anticancer effects, DCB and its analogs have demonstrated antimicrobial activity. Research has shown that certain benzophenones can inhibit bacterial growth and exhibit anti-inflammatory properties by reducing nitric oxide production in macrophages .
Table 2: Biological Activities of DCB
| Activity Type | Effect |
|---|---|
| Anticancer | Cytotoxicity in multiple cell lines |
| Antimicrobial | Inhibition of bacterial growth |
| Anti-inflammatory | Reduction of NO production |
Case Studies
Several studies have explored the biological activities of DCB:
- Cytotoxicity in Cancer Cells : One study evaluated the cytotoxic effects of DCB on HL-60 cells and found it to induce significant apoptosis, with a selectivity index favoring cancer cells over normal fibroblasts .
- Antimicrobial Effects : Another investigation reported that DCB exhibited moderate antibacterial activity against various strains, with minimal inhibitory concentrations comparable to established antibiotics .
Q & A
Q. What are the recommended synthetic routes for 2,5-Dichloro-2'-piperidinomethyl benzophenone, and how do reaction conditions influence yield?
The compound is typically synthesized via Friedel-Crafts acylation or Ullmann coupling, with modifications to the benzophenone core. For example, introducing the piperidinomethyl group may involve nucleophilic substitution under reflux conditions with a polar aprotic solvent (e.g., DMF) and a base like K₂CO₃. Reaction temperature (80–120°C) and stoichiometric ratios of dichlorinated precursors (e.g., 2,5-dichlorobenzoyl chloride) to piperidine derivatives are critical for optimizing yields (>60%) and minimizing side products like dehalogenated byproducts. Catalysts such as CuI for coupling reactions can enhance efficiency .
Q. How can researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, piperidine methylene signals at δ 2.5–3.5 ppm) .
- HPLC-MS : Quantify purity (>98%) using reversed-phase C18 columns with acetonitrile/water gradients; monitor for chlorinated isotopic patterns (m/z 320–325) .
- XRD : Resolve crystal structure to validate steric effects of the dichloro and piperidinomethyl groups .
Advanced Research Questions
Q. What strategies resolve contradictory data in cross-coupling reactions involving this compound?
Contradictions in yields or regioselectivity often stem from solvent polarity, catalyst loading, or competing reaction pathways. For example, in Suzuki-Miyaura couplings, Pd(PPh₃)₄ may favor aryl-aryl bond formation, while Pd(OAc)₂ with bulky ligands (e.g., SPhos) could suppress homocoupling. Systematic Design of Experiments (DoE) approaches, including factorial screening of temperature, ligand ratios, and base strength (e.g., Cs₂CO₃ vs. K₃PO₄), help identify optimal conditions. Validate results using kinetic studies (e.g., in situ IR) to track intermediate formation .
Q. How can trace levels of this compound be quantified in biological matrices, and what interferences are common?
Employ isotope dilution LC-MS/MS with a ¹³C-labeled internal standard (e.g., ¹³C₁₂-biphenyl analogs) to correct for matrix effects. Sample preparation via solid-phase extraction (C18 cartridges) or QuEChERS minimizes interference from biological lipids and proteins. Monitor for chloride adducts ([M+Cl]⁻) in negative-ion mode, which may overlap with endogenous metabolites. Method validation should include spike-recovery tests (85–115%) and LOD/LOQ determination (≤1 ng/mL) .
Q. What mechanistic insights explain its reactivity in photochemical or catalytic applications?
The electron-withdrawing dichloro groups stabilize radical intermediates in photochemical reactions, while the piperidinomethyl moiety acts as a weak electron donor. DFT calculations (B3LYP/6-31G*) reveal that the LUMO (-2.1 eV) localizes on the benzophenone carbonyl, facilitating nucleophilic attacks. In catalysis, steric hindrance from the piperidine ring can influence enantioselectivity in asymmetric syntheses. Compare turnover frequencies (TOF) under UV vs. visible light to assess photoactivity .
Methodological Considerations
Q. How to design stability studies for this compound under varying storage conditions?
Conduct accelerated degradation studies:
- Thermal Stability : Heat at 40–60°C for 4 weeks; analyze via TGA/DSC for decomposition thresholds (>150°C).
- Photostability : Expose to UV light (300–400 nm) and monitor degradation products (e.g., dechlorinated analogs) using HPLC-PDA.
- Humidity : Store at 75% RH; assess hydrolysis of the piperidinomethyl group via LC-MS .
Q. What computational tools predict its interactions with biological targets (e.g., GABA receptors)?
Use molecular docking (AutoDock Vina) with receptor crystal structures (PDB: 4COF) to model binding affinities. The dichloro groups may form halogen bonds with Thr236, while the benzophenone carbonyl interacts with Arg112. Validate predictions via SPR binding assays (KD ≤ 10 µM) and functional electrophysiology in HEK293 cells expressing recombinant receptors .
Data Contradiction Analysis
Q. Why do solubility measurements vary across studies, and how can this be standardized?
Discrepancies arise from solvent purity, temperature control (±0.1°C), and equilibration time. Use the shake-flask method with HPLC quantification, pre-saturating solvents (e.g., DMSO, hexane) for 24 hours. Report Hansen solubility parameters (δD, δP, δH) to contextualize results. For example, logP values (2.8–3.2) suggest higher solubility in dichloromethane than water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
